molecular formula C20H34O2 B162917 beta-Cembrenediol CAS No. 57605-81-9

beta-Cembrenediol

Cat. No.: B162917
CAS No.: 57605-81-9
M. Wt: 306.5 g/mol
InChI Key: RIVKDDXPCFBMOV-UHFFFAOYSA-N
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Description

Beta-Cembrenediol, also known as (1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diol, is a naturally occurring compound found in the glandular trichome secretions of Nicotiana tabacum L. (tobacco). It is a member of the cembranoid family, which are diterpenoids known for their diverse biological activities. This compound has attracted significant attention due to its potent antitumor, neuroprotective, and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

Beta-Cembrenediol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated on human α4β2 neuronal AChRs and human α3β4 ganglionic AChRs . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . Its effects on metabolic flux or metabolite levels are currently being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched . It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Cembrenediol can be synthesized through various chemical and biological methods. One common synthetic route involves the modification of cembrene, a precursor molecule, through oxidation and epoxidation reactions. The reaction conditions typically include the use of oxidizing agents such as m-chloroperbenzoic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves the extraction from tobacco leaves. The process includes the initial extraction using solvents like dichloromethane, followed by purification through vacuum liquid chromatography on normal phase silica gel using n-hexane-ethyl acetate gradient mixtures .

Chemical Reactions Analysis

Types of Reactions

Beta-Cembrenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

    Solvents: Dichloromethane, n-hexane, ethyl acetate.

    Catalysts: Various metal catalysts can be used to facilitate these reactions.

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which often exhibit enhanced biological activities .

Comparison with Similar Compounds

Beta-Cembrenediol is often compared with its epimer, alpha-Cembrenediol, which shares a similar structure but differs in the configuration of the hydroxyl group at the C-4 position. Both compounds exhibit potent biological activities, but this compound is particularly noted for its antitumor properties . Other similar compounds include various cembranoid derivatives that have been synthesized to explore additional biological activities .

List of Similar Compounds

Properties

IUPAC Name

1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVKDDXPCFBMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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